molecular formula C9H12OS B13299082 (4-Ethoxyphenyl)methanethiol

(4-Ethoxyphenyl)methanethiol

Cat. No.: B13299082
M. Wt: 168.26 g/mol
InChI Key: BPJMKSZINXNNEO-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)methanethiol is an organic compound with the molecular formula C9H12OS It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxyphenyl)methanethiol typically involves the reaction of 4-ethoxybenzyl chloride with sodium hydrosulfide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired thiol compound. The reaction can be represented as follows:

C9H9ClO+NaSHC9H12OS+NaCl\text{C}_9\text{H}_9\text{ClO} + \text{NaSH} \rightarrow \text{C}_9\text{H}_{12}\text{OS} + \text{NaCl} C9​H9​ClO+NaSH→C9​H12​OS+NaCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxyphenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The ethoxy group can participate in nucleophilic substitution reactions.

    Addition: The compound can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

    Disulfides: Formed through oxidation of the thiol group.

    Substituted Phenyl Compounds: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

(4-Ethoxyphenyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways involving thiol groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting oxidative stress.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. This interaction can modulate biochemical pathways and cellular processes, making the compound of interest in both therapeutic and industrial contexts.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)methanethiol
  • (4-Chlorophenyl)methanethiol
  • (4-Methylphenyl)methanethiol

Uniqueness

(4-Ethoxyphenyl)methanethiol is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with other molecules. This makes it distinct from similar compounds that may have different substituents on the phenyl ring.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of complex molecules and a subject of interest in scientific studies.

Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

(4-ethoxyphenyl)methanethiol

InChI

InChI=1S/C9H12OS/c1-2-10-9-5-3-8(7-11)4-6-9/h3-6,11H,2,7H2,1H3

InChI Key

BPJMKSZINXNNEO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CS

Origin of Product

United States

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